Cas no 122936-55-4 (ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate)
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate
- 122936-55-4
- IKZCGOOIJVAPLJ-UHFFFAOYSA-N
- ethyl (RS)-2-(2-chloropyrimidin-5-yl)- 3-methylbutanoate
- EN300-33337267
- ethyl (RS)-2-(2-chloropyrimidin-5-yl)-3-methylbutanoate
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- Inchi: 1S/C11H15ClN2O2/c1-4-16-10(15)9(7(2)3)8-5-13-11(12)14-6-8/h5-7,9H,4H2,1-3H3
- InChI Key: IKZCGOOIJVAPLJ-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C=N1)C(C(=O)OCC)C(C)C
Computed Properties
- Exact Mass: 242.0822054g/mol
- Monoisotopic Mass: 242.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.1Ų
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33337267-0.05g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 0.05g |
$576.0 | 2025-03-18 | |
| Enamine | EN300-33337267-0.1g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 0.1g |
$752.0 | 2025-03-18 | |
| Enamine | EN300-33337267-0.25g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 0.25g |
$1075.0 | 2025-03-18 | |
| Enamine | EN300-33337267-0.5g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 0.5g |
$1692.0 | 2025-03-18 | |
| Enamine | EN300-33337267-1.0g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 1.0g |
$2168.0 | 2025-03-18 | |
| Enamine | EN300-33337267-2.5g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 2.5g |
$4250.0 | 2025-03-18 | |
| Enamine | EN300-33337267-5.0g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 5.0g |
$6289.0 | 2025-03-18 | |
| Enamine | EN300-33337267-10.0g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95.0% | 10.0g |
$9325.0 | 2025-03-18 | |
| Enamine | EN300-33337267-1g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95% | 1g |
$2168.0 | 2023-09-04 | |
| Enamine | EN300-33337267-5g |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
122936-55-4 | 95% | 5g |
$6289.0 | 2023-09-04 |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate
Introduction to Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate (CAS No: 122936-55-4)
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate, a compound with the chemical formula C11H14ClN2O2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its ethyl ester group and a chloropyrimidine moiety, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts unique chemical properties that are highly relevant to modern drug discovery and development.
The CAS number 122936-55-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This numbering system is crucial for researchers to locate and reference specific chemical entities efficiently. Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate has garnered attention due to its potential applications in the synthesis of small-molecule inhibitors targeting various biological pathways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that modulate biological processes at the molecular level. The chloropyrimidine scaffold is particularly interesting because it is a common structural motif found in many bioactive compounds. This moiety has been extensively studied for its role in inhibiting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.
The ethyl ester group in Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate not only contributes to the compound's solubility but also serves as a versatile handle for further chemical modifications. This feature allows chemists to easily introduce additional functional groups or link the compound to other molecules, facilitating the development of complex drug candidates.
One of the most compelling aspects of Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate is its potential as a building block for the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically interact with kinases, researchers aim to develop drugs that can effectively treat these conditions.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry. These compounds have shown promise in preclinical trials as inhibitors of tyrosine kinases, which are overexpressed in many cancer cells. The 5-chloro substituent on the pyrimidine ring enhances the binding affinity of these molecules to their target enzymes, making them more potent and selective.
The synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure of this compound. These methods not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity.
In addition to its applications in drug development, Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate has potential uses in materials science and agrochemicals. The unique combination of functional groups makes it a versatile intermediate that can be modified to suit different applications. For instance, derivatives of this compound have been explored as precursors for polymers with specialized properties or as components in pesticide formulations.
The growing interest in green chemistry has also influenced the synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. This includes using renewable feedstocks, optimizing reaction conditions to lower energy consumption, and employing catalytic systems that enhance efficiency while reducing harmful byproducts.
As our understanding of biological systems continues to expand, the demand for innovative chemical tools to study these processes grows accordingly. Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate serves as an excellent example of how a single compound can have multiple applications across different fields. Its role as an intermediate in pharmaceutical synthesis underscores its importance in advancing our ability to develop new treatments for complex diseases.
In conclusion, Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate (CAS No: 122936-55-4) is a multifaceted compound with significant potential in drug discovery, materials science, and agrochemicals. Its unique structural features make it a valuable building block for synthesizing bioactive molecules, particularly kinase inhibitors targeting various diseases. As research continues to evolve, this compound will likely play an even greater role in shaping the future of pharmaceutical chemistry and related fields.
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